molecular formula C11H13ClN2 B2997998 [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287345-63-3

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2997998
CAS No.: 2287345-63-3
M. Wt: 208.69
InChI Key: LQGHQPNHUPIDGI-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1-bicyclo[111]pentanyl]hydrazine is a chemical compound with the molecular formula C11H13ClN2 It is characterized by a bicyclo[111]pentane core structure substituted with a 4-chlorophenyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the reaction of 3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole]: Shares the 4-chlorophenyl group but differs in the core structure.

    [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar core structure but with an amine group instead of hydrazine.

Uniqueness

[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is unique due to its combination of a bicyclo[1.1.1]pentane core and a hydrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-9-3-1-8(2-4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGHQPNHUPIDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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